Repaglinide N-Oxide is a derivative of repaglinide, a medication primarily used for the management of type 2 diabetes mellitus. Repaglinide functions as a prandial glucose regulator, stimulating insulin secretion from the pancreas. This compound is classified under the category of meglitinides, which are non-sulfonylurea insulin secretagogues. The N-oxide form of repaglinide may exhibit distinct pharmacological properties compared to its parent compound, influencing its efficacy and safety profile.
Repaglinide N-Oxide is synthesized from repaglinide, which is derived from the chemical structure that includes a piperidine ring and various aromatic components. The classification of this compound falls under pharmaceutical agents used in diabetes management, specifically targeting postprandial blood glucose levels.
The synthesis of repaglinide N-Oxide involves several chemical transformations from repaglinide. The methods typically include oxidation processes that convert the nitrogen atom in the piperidine ring to an N-oxide functional group.
The molecular structure of repaglinide N-Oxide retains the core structure of repaglinide but includes an additional oxygen atom bonded to the nitrogen atom in the piperidine ring.
Repaglinide N-Oxide can participate in various chemical reactions that are characteristic of N-oxides, including:
Repaglinide N-Oxide acts similarly to its parent compound by stimulating insulin secretion in response to meals. It binds to ATP-sensitive potassium channels on pancreatic beta cells, leading to depolarization and calcium influx, which triggers insulin release.
Repaglinide N-Oxide is primarily utilized in scientific research related to diabetes treatment. Its potential applications include:
Repaglinide N-Oxide is an oxidative metabolite of the antidiabetic drug repaglinide (C₂₇H₃₆N₂O₄), distinguished by the addition of an oxygen atom to its piperidine nitrogen. This modification results in the molecular formula C₂₇H₃₆N₂O₅, with a monoisotopic mass of 468.2624 Da and a calculated average mass of 468.59 g/mol. The compound is formally named as (S)-2-Ethoxy-4-{2-[(3-methyl-1-(2-(1-oxidopiperidin-1-yl)phenyl)butyl)amino]-2-oxoethyl}benzoic acid according to IUPAC conventions. Spectroscopic characterization, particularly nuclear magnetic resonance (NMR), reveals distinct shifts in proton and carbon resonances adjacent to the oxidized nitrogen. The piperidine ring's methylene protons (adjacent to N⁺-O⁻) experience significant downfield shifting (0.5-1.0 ppm) compared to the parent repaglinide due to the electron-withdrawing effect of the N-oxide moiety. This structural alteration increases molecular polarity, reducing logP by approximately 1-2 units compared to repaglinide, thereby influencing solubility and crystallization behavior. The stereogenic center at the chiral carbon (C7) retains its (S)-configuration, crucial for maintaining molecular recognition patterns, though the N-oxide itself abolishes any potential receptor binding affinity [5] [6].
Repaglinide undergoes extensive hepatic biotransformation, with N-oxidation representing a significant metabolic pathway catalyzed primarily by the cytochrome P450 (CYP) system and flavin-containing monooxygenases (FMOs). In vitro studies using human liver microsomes (HLM) demonstrate that CYP3A4 serves as the principal enzyme responsible for N-oxide formation, while CYP2C8 contributes predominantly to hydroxylated metabolites like M4 (piperidine ring hydroxylation). This enzymatic dichotomy is evidenced by selective inhibition experiments: co-incubation with ketoconazole (CYP3A4 inhibitor) reduces N-oxide formation by >80%, whereas quercetin (CYP2C8 inhibitor) shows negligible effects. Kinetic analyses reveal a Km value of 22 μM for repaglinide N-oxidation, indicating moderate substrate affinity. Post-oxidation, the N-oxide metabolite enters systemic circulation but undergoes extensive retro-reduction via both hepatic enzymes (CYP/FMO mediated) and intestinal microbial nitroreductases (NTRs), establishing a metabolic equilibrium. This retroconversion complicates isolation but explains trace levels (<5% of total metabolites) observed in human plasma [2] [6] [7].
Table 1: Enzymatic Systems Involved in Repaglinide N-Oxide Metabolism
Enzyme System | Primary Role | Inhibition Effect | Metabolic Contribution |
---|---|---|---|
CYP3A4 | N-oxidation | Ketoconazole (>80% reduction) | Major (70-85%) |
CYP2C8 | Hydroxylation | Quercetin (minimal effect) | Negligible |
FMO | N-oxidation | Methimazole (partial reduction) | Minor (15-30%) |
Microbial NTRs | Retro-reduction | Antibiotics (variable) | Significant in intestine |
Synthetic access to repaglinide N-oxide for analytical standards employs biomimetic oxidation systems leveraging recombinant CYP enzymes. Optimized protocols utilize CYP3A4 Supersomes™ (0.5 mg protein/mL) incubated with repaglinide (100 μM) in NADPH-fortified phosphate buffer (pH 7.4) at 37°C. Reaction progress monitoring via LC-MS shows maximal N-oxide yield (68±7%) achieved within 90 minutes, beyond which enzymatic degradation dominates. Critical parameters influencing yield include:
Purification exploits the metabolite's heightened polarity via reverse-phase chromatography (C18 column; water/acetonitrile gradient with 0.1% formic acid). Repaglinide N-oxide elutes 2-3 minutes earlier than the parent compound. Alternatively, microfluidic reactors offer superior control over reaction kinetics. Y-shaped microchannels (100 μm width) enable continuous mixing of repaglinide in ethanol with CYP3A4/NADPH in aqueous buffer at flow rates of 50:80 μL/min. This setup achieves 92% conversion efficiency with residence times under 5 minutes, minimizing retro-reduction through precise residence control—a significant advantage over batch systems [3] [7] [10].
Scaling repaglinide N-oxide production confronts three core challenges: retro-reduction susceptibility, purification complexity, and thermolability. The N-oxide bond readily undergoes Cope elimination at temperatures >40°C, generating deoxygenated repaglinide and hydroxyl radical byproducts. Industrial synthesis thus employs low-temperature oxidation (0-10°C) using peracid oxidants like meta-chloroperbenzoic acid (mCPBA) in dichloromethane. Stoichiometric studies indicate 1.05 equivalents of mCPBA deliver optimal yields (85-88%) while minimizing over-oxidation. Subsequent purification avoids thermal stress via cryogenic crystallization from tert-butyl methyl ether/heptane mixtures, yielding pharmaceutical-grade N-oxide (purity >99.0% by HPLC). Process analytical technology (PAT) tools like in-line FTIR monitor the critical N-O stretch (850-950 cm⁻¹) to prevent degradation [10].
Table 2: Industrial Synthesis Methods Comparison
Parameter | Chemical Oxidation (mCPBA) | Biocatalytic Oxidation | Hybrid Approach |
---|---|---|---|
Scale | Multi-kilogram (batch) | Gram-scale (continuous flow) | Pilot-scale |
Yield | 85-88% | 65-75% | 78-82% |
Purity | >99.0% | 90-95% | >98.5% |
Key Advantage | High purity, established protocols | Green chemistry, selective | Balanced efficiency |
Primary Challenge | Peracid handling hazards | Enzyme cost, retro-reduction | Process complexity |
Flow chemistry platforms address thermal lability through rapid heat dissipation. Fixed-bed reactors packed with immobilized CYP3A4 process concentrated repaglinide feeds (5 mM) at 10°C, achieving space-time yields of 0.8 g/L/h. Integration with continuous liquid-liquid extraction isolates the N-oxide before retro-reversion occurs. For regulatory compliance, stringent control of genotoxic impurities like hydroxylated byproducts necessitates two-stage chromatography: size exclusion (Sephadex LH-20) followed by preparative HPLC. These strategies collectively enable synthesis of repaglinide N-oxide as a high-purity reference standard essential for pharmacokinetic studies and impurity profiling in repaglinide formulations [3] [7] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7